molecular formula C20H25BO3 B1443110 4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane CAS No. 1029439-14-2

4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane

Cat. No.: B1443110
CAS No.: 1029439-14-2
M. Wt: 324.2 g/mol
InChI Key: KVUZBADRRFIYRM-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant interest in the fields of organic synthesis and materials science. This compound is known for its unique structural properties, which make it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.

Safety and Hazards

This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. Ignition sources should be kept away .

Future Directions

The future directions of this compound could involve its use in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It could also be used in the borylation of arenes and the preparation of fluorenylborolane .

Mechanism of Action

Mode of Action

It is known that this compound can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

It is known that this compound can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that it may affect pathways involving these types of reactions.

Action Environment

The action, efficacy, and stability of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- can be influenced by various environmental factors. For instance, it is known that this compound should be stored under inert gas and should avoid moisture and heat . These conditions suggest that the compound’s stability and reactivity could be affected by the presence of oxygen, moisture, and high temperatures.

Biochemical Analysis

Biochemical Properties

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- plays a significant role in biochemical reactions, particularly in the borylation of alkylbenzenes and hydroboration of alkynes and alkenes . It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of pinacol benzyl boronate and aryl boronates . These interactions are crucial for the synthesis of complex organic molecules and have applications in medicinal chemistry and material science.

Cellular Effects

The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of various signaling molecules, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis . Its impact on gene expression is particularly notable, as it can alter the transcriptional activity of specific genes involved in metabolic pathways and stress responses.

Molecular Mechanism

At the molecular level, 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form stable complexes with enzymes and other proteins is key to its function. These interactions can lead to changes in enzyme activity, substrate specificity, and overall metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its impact on cellular function can vary, with potential cumulative effects on gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic activity and potential toxicity . Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become pronounced.

Metabolic Pathways

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of various biomolecules . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The localization and accumulation of the compound can vary depending on the cell type and physiological conditions.

Subcellular Localization

The subcellular localization of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]- is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, facilitating its role in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aryl boronates, organoboron compounds, and various carbon-carbon bonded structures, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane stands out due to its unique structural properties, which provide enhanced stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-7-6-8-16(13-15)14-22-18-11-9-17(10-12-18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUZBADRRFIYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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